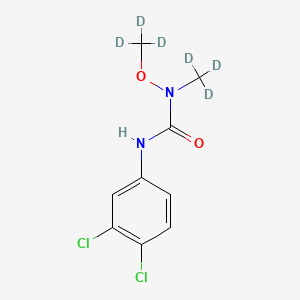

(R)-Linezolid-d3

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

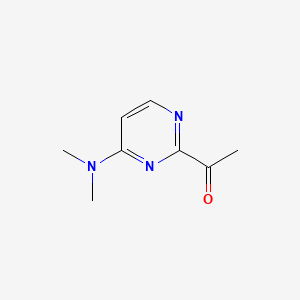

(R)-Linezolid-d3 is a deuterated form of the antibiotic drug Linezolid, which is used to treat bacterial infections. It is a synthetic compound that is used in scientific research to study the mechanism of action, biochemical and physiological effects, and other aspects of the drug.

Scientific Research Applications

Moreover, mutations in ribosomal proteins, particularly L3 and L4, are increasingly associated with linezolid resistance. Although located away from the drug's binding site, specific mutations in these proteins can affect drug binding and contribute to resistance. The study of these mutations and their impact on drug efficacy is crucial for developing strategies to mitigate resistance and enhance the therapeutic potential of linezolid and its derivatives (Lawrence et al., 2008; Skripkin et al., 2008).

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway of (R)-Linezolid-d3 involves the asymmetric synthesis of the chiral center at the oxazolidinone ring. The deuterium labeling is achieved through the use of deuterated starting materials.", "Starting Materials": [ "3,4-Dimethoxybenzaldehyde-d3", "4-cyanophenylglycine", "N-benzyl-3-chloro-2-hydroxypropylamine", "Sodium borohydride-d4", "Sodium cyanoborohydride-d4", "Sodium hydroxide", "Hydrochloric acid", "Methanol", "Acetonitrile", "Diethyl ether", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Condensation of 3,4-Dimethoxybenzaldehyde-d3 with 4-cyanophenylglycine in the presence of sodium hydroxide and methanol to form (R)-3,4-dimethoxybenzyl-2-(4-cyanophenyl)glycine.", "Step 2: Reduction of (R)-3,4-dimethoxybenzyl-2-(4-cyanophenyl)glycine with sodium borohydride-d4 in acetonitrile to form (R)-3,4-dimethoxybenzyl-2-(4-cyanophenyl)glycine hydrochloride.", "Step 3: Protection of the hydroxyl group in (R)-3,4-dimethoxybenzyl-2-(4-cyanophenyl)glycine hydrochloride with benzyl chloroformate in the presence of triethylamine to form (R)-N-benzyl-3-chloro-2-hydroxypropyl-(3,4-dimethoxybenzyl)-2-(4-cyanophenyl)glycine.", "Step 4: Reduction of the imine in (R)-N-benzyl-3-chloro-2-hydroxypropyl-(3,4-dimethoxybenzyl)-2-(4-cyanophenyl)glycine with sodium cyanoborohydride-d4 in methanol to form (R)-N-benzyl-2-hydroxy-3-(3,4-dimethoxybenzyl)-2-(4-cyanophenyl)propylamine-d4.", "Step 5: Cyclization of (R)-N-benzyl-2-hydroxy-3-(3,4-dimethoxybenzyl)-2-(4-cyanophenyl)propylamine-d4 with sodium hydroxide in water to form (R)-Linezolid-d3.", "Step 6: Purification of (R)-Linezolid-d3 using diethyl ether and ethyl acetate to obtain the final product." ] } | |

CAS RN |

1795786-02-5 |

Product Name |

(R)-Linezolid-d3 |

Molecular Formula |

C16H20FN3O4 |

Molecular Weight |

340.37 |

IUPAC Name |

2,2,2-trideuterio-N-[[(5R)-3-(3-fluoro-4-morpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide |

InChI |

InChI=1S/C16H20FN3O4/c1-11(21)18-9-13-10-20(16(22)24-13)12-2-3-15(14(17)8-12)19-4-6-23-7-5-19/h2-3,8,13H,4-7,9-10H2,1H3,(H,18,21)/t13-/m1/s1/i1D3 |

InChI Key |

TYZROVQLWOKYKF-JJMJVRKHSA-N |

SMILES |

CC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCOCC3)F |

synonyms |

N-[[(5R)-3-[3-Fluoro-4-(4-morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl]acetamide-d3; |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.